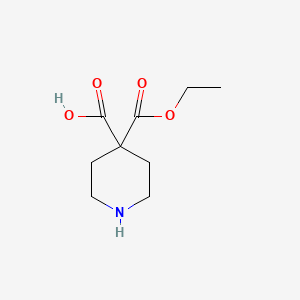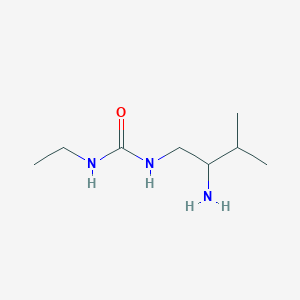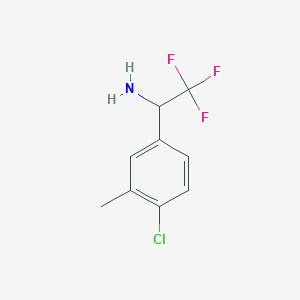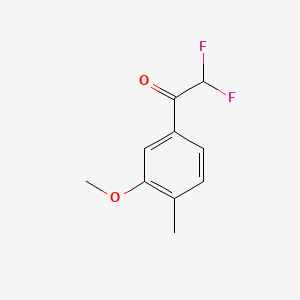
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone: is a chemical compound with the molecular formula C10H10F2O2 . Its IUPAC name is 1-(3-methoxy-4-methylphenyl)-2,2-difluoroethanone . This compound features a unique combination of functional groups, making it interesting for various applications.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-methoxy-4-methylphenol p-cresol ) with 2,2-difluoroacetyl chloride . The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using an appropriate solvent (such as dichloromethane or chloroform). Acidic or basic catalysts may be employed to facilitate the acylation process.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.
化学反応の分析
Reactivity:
Oxidation: The carbonyl group in the compound makes it susceptible to oxidation reactions.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Substitution: Lewis acids (such as AlCl) or Friedel-Crafts catalysts are commonly employed.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group leads to the corresponding alcohol.
科学的研究の応用
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigations into its potential pharmacological properties are ongoing.
Industry: It could find applications in materials science or as an intermediate in pharmaceutical synthesis.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its interactions with molecular targets and pathways.
類似化合物との比較
While there are related compounds, 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone stands out due to its specific combination of functional groups. Similar compounds include:
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,10H,1-2H3 |
InChIキー |
XZPNPJVBYBCDFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


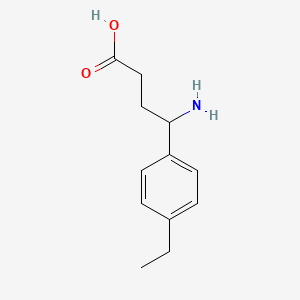
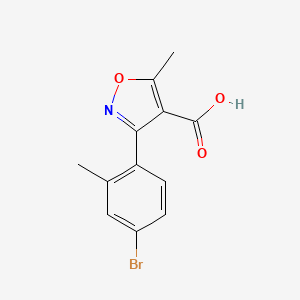
![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
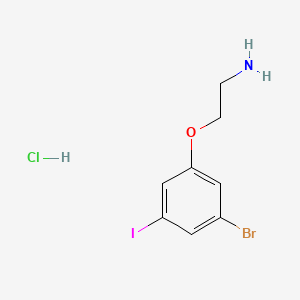
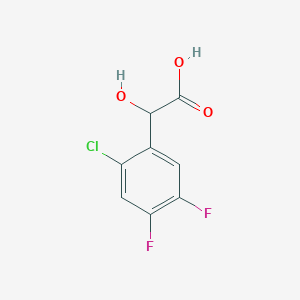


![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
